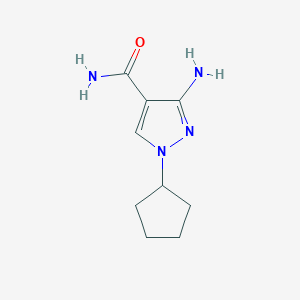

3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Descripción general

Descripción

“3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide” is a chemical compound . It is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines .

Synthesis Analysis

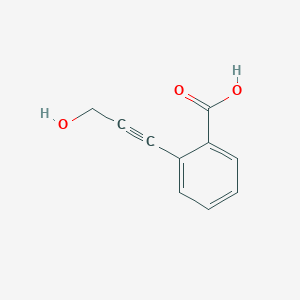

The synthesis of pyrazole derivatives, including “3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .

Molecular Structure Analysis

The molecular structure of “3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide” can be represented by the formula C9H14N4O . The InChI code for this compound is 1S/C9H14N4O/c10-7-5-13 (6-3-1-2-4-6)12-8 (7)9 (11)14/h5-6H,1-4,10H2, (H2,11,14) .

Aplicaciones Científicas De Investigación

Cancer Research

3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: has been explored for its potential as a kinase inhibitor in cancer research. Kinases are enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer cells . By inhibiting specific kinases, this compound may help in controlling the proliferation of cancer cells and could be a valuable asset in the development of new anticancer drugs.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications. Its structure allows for the attachment of different functional groups, making it a valuable tool for drug discovery and the development of novel pharmacologically active molecules .

Agriculture

The compound’s derivatives have been investigated for use in agriculture, particularly as agrochemicals . They may serve as intermediates in the synthesis of compounds with herbicidal or insecticidal properties, contributing to the protection of crops and yield enhancement .

Industrial Applications

In the industrial sector, 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide and its derivatives can be used as intermediates in the synthesis of dyes, pigments, and other materials that require complex organic molecules .

Biochemical Research

This compound is also significant in biochemical research, where it can be used to study enzyme mechanisms and interactions. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the biochemical pathways in which these enzymes are involved .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in various analytical techniques. Their unique chemical properties might aid in the development of new methods for the detection and quantification of biological or chemical substances .

Environmental Science

The role of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide in environmental science is not directly established, but its derivatives could potentially be used in the study of environmental pollutants. They might serve as models for understanding the behavior of nitrogen-containing organic compounds in the environment .

Supramolecular Chemistry

Lastly, in supramolecular chemistry, this compound could be used to design novel ligands capable of forming complex structures with metals or other organic molecules. These structures have potential applications in catalysis, molecular recognition, and the design of new materials .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as aminopyrazoles, have been found to provide useful ligands for receptors or enzymes, such as p38mapk, different kinases, cox, and others . These targets play crucial roles in various biological processes, including inflammation, cell growth, and bacterial and viral infections .

Mode of Action

Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, some aminopyrazoles can inhibit kinases, which can disrupt cell signaling pathways and potentially lead to the death of cancer cells .

Biochemical Pathways

Aminopyrazoles, in general, can affect various pathways, including those involved in inflammation, cell growth, and bacterial and viral infections .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Similar compounds have been shown to inhibit cell growth and induce apoptosis in certain cell lines .

Propiedades

IUPAC Name |

3-amino-1-cyclopentylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEWCJHLJIOTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Fluorophenoxymethyl)phenyl]boronic acid](/img/structure/B1441741.png)

![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)

![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)

![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)

![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)

![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)

![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)